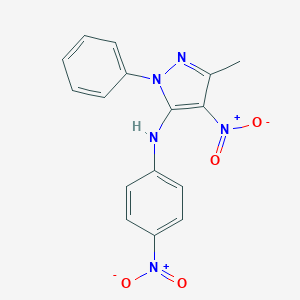
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine, also known as MNPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains two nitro groups and a phenyl ring. MNPA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is still under investigation. However, studies have shown that 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a low toxicity profile and does not cause any significant side effects. Studies have shown that 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine does not affect the normal functioning of cells and tissues in the body. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine.
Advantages And Limitations For Lab Experiments
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine also has a high purity and can be easily characterized using various analytical techniques. However, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has some limitations in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is also a highly reactive compound that requires special handling and storage conditions.
Future Directions
There are several future directions for the study of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. One potential direction is the development of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine-based materials with unique properties for use in various applications. Another direction is the study of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine as a potential anti-cancer agent, with a focus on its mechanism of action and potential side effects. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine can also be studied for its potential as a sensor for the detection of heavy metal ions in water. Overall, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine can be synthesized through various methods, including the reaction of 3-methyl-4-nitrophenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 3-methyl-4-nitrophenylhydrazine with 4-nitrobenzaldehyde in the presence of a catalyst. These methods have been optimized to obtain high yields of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine with high purity.
Scientific Research Applications
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as a building block for the synthesis of new materials with unique properties. In environmental chemistry, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as a sensor for the detection of heavy metal ions in water.
properties
CAS RN |
136389-80-5 |
|---|---|
Product Name |
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine |
Molecular Formula |
C16H13N5O4 |
Molecular Weight |
339.31 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-(4-nitrophenyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H13N5O4/c1-11-15(21(24)25)16(19(18-11)13-5-3-2-4-6-13)17-12-7-9-14(10-8-12)20(22)23/h2-10,17H,1H3 |
InChI Key |
DXTZODRMGQDHNA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)











